6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to create derivatives of triazoloquinazolinones, exploring their chemical properties and reactivities. For example, a study detailed the reactions of anthranilamide with isocyanates, leading to the synthesis of novel oxazoloquinazolinones and oxazinoquinazolinones, demonstrating the versatility of these compounds in chemical synthesis J. Chern et al., 1988.
Pharmacological Applications
- Antihistaminic Activity: A notable area of research has been the evaluation of triazoloquinazolinone derivatives as H1-antihistaminic agents. For instance, one study synthesized and assessed the antihistaminic activity of 1-substituted-4-(3-chlorophenyl)-triazoloquinazolinones, finding some compounds with comparable or superior activity to standard antihistamines but with negligible sedative effects M. Gobinath et al., 2015.
- Anticancer Activity: Another research focus has been the potential anticancer activity of triazoloquinazolinone derivatives. A study on 5-amino-1-aryl-1H-1,2,3-triazoles and triazolopyridines derivatives highlighted their selective influence on ovarian cancer cells, suggesting the anticancer potential of compounds based on these scaffolds N. Pokhodylo et al., 2020.
Antimicrobial and Nematicidal Activities
Studies have also explored the antimicrobial and nematicidal properties of triazoloquinazolinones. For example, a research effort synthesized and evaluated a series of triazoloquinazolinylthiazolidinones, which displayed significant antimicrobial and nematicidal activities against a variety of pathogens, underscoring their potential as new antimicrobial agents C. Sanjeeva Reddy et al., 2016.
Adenosine Receptor Antagonism
The adenosine receptor antagonistic properties of 2-amino[1,2,4]triazolo[1,5-c]quinazolines have been investigated, revealing the discovery of potent and selective antagonists for the A3 adenosine receptor. This research opens avenues for the development of drugs targeting adenosine receptors, with potential applications in various therapeutic areas J. Burbiel et al., 2016.
Antioxidant Activity
Furthermore, microwave-assisted synthesis has been utilized to create derivatives of triazoloquinazolinones, which were evaluated for their antioxidant activities. This approach underscores the potential of these compounds in the development of new antioxidants Rajesh Sompalle et al., 2016.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-hiv and antibacterial activities , suggesting that this compound may also target specific proteins or enzymes involved in these biological processes.
Mode of Action
It is suggested that similar compounds may interact with their targets through intercalation with dna . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting normal cellular processes.
Biochemical Pathways
Given its potential anti-hiv and antibacterial activities , it may be inferred that this compound could interfere with the replication processes of these pathogens, thereby inhibiting their growth and proliferation.
Result of Action
Based on the potential anti-hiv and antibacterial activities of similar compounds , it can be inferred that this compound may inhibit the growth and proliferation of these pathogens at the molecular and cellular levels.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one' involves the reaction of 4-chlorobenzoyl chloride with 2-phenyl-1,2,4-triazole-3-carboxylic acid to form 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazole-3-carboxylic acid. This intermediate is then cyclized with phosphoryl chloride to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-phenyl-1,2,4-triazole-3-carboxylic acid", "phosphoryl chloride" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 2-phenyl-1,2,4-triazole-3-carboxylic acid in the presence of a base such as triethylamine to form 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazole-3-carboxylic acid.", "Step 2: The intermediate is then cyclized with phosphoryl chloride in the presence of a base such as pyridine to form the final product, 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one." ] } | |
CAS No. |
899994-12-8 |
Molecular Formula |
C23H15ClN4O2 |
Molecular Weight |
414.85 |
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C23H15ClN4O2/c24-17-12-10-15(11-13-17)20(29)14-27-19-9-5-4-8-18(19)22-25-21(26-28(22)23(27)30)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
DFTGUDZMOKPRCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.